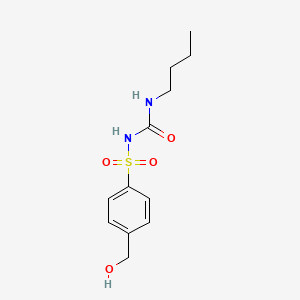

4-Hydroxytolbutamide

概要

説明

4-ヒドロキシトルブタミドは、カリウムチャネル拮抗薬トルブタミドの代謝物です。 ヒト肝臓ミクロソームおよびヒト酵素を発現するCOS-7細胞溶解物において、シトクロムP450アイソフォームCYP2C9によってトルブタミドから形成されます . この化合物は、さまざまな研究においてCYP2C9活性のマーカーとして使用されてきました .

準備方法

4-ヒドロキシトルブタミドは、シトクロムP450酵素、特にCYP2C9の作用によってトルブタミドから合成されます . この調製には、トルブタミドのヒドロキシル化が含まれ、これはヒト肝臓ミクロソームにおけるこれらの酵素によって促進されます . 産業生産方法は、通常、目的のヒドロキシル化を達成するために、組換え酵素または肝臓ミクロソームを使用します。

化学反応の分析

Enzymatic Hydroxylation of Tolbutamide

The formation of 4-hydroxytolbutamide occurs through CYP2C-mediated oxidation at the para position of the toluyl group in tolbutamide. Key findings include:

-

Reaction Kinetics :

-

Rat liver microsomes (RLMs) catalyze tolbutamide hydroxylation with apparent K<sub>m</sub> values of 0.21–0.27 mM and V<sub>max</sub> of 0.23–0.45 nmol/min/mg protein .

-

Human liver microsomes show enhanced metabolic rates in the presence of bovine serum albumin (BSA), attributed to reduced K<sub>m</sub> (unbound K<sub>m</sub> ≈ 3.2 µM for phenytoin analog) .

-

-

Structural Determinants :

Hydroxylation efficiency depends on:

In Vitro Metabolic Studies

Dynamic metabolic systems reveal critical parameters for this compound formation:

-

Microdialysis Recovery :

Parameter Tolbutamide This compound Average Recovery (%) 23.74 33.46 Diffusion Coefficient 0.5 mg/mL RLMs 0.5 mg/mL RLMs Linear Range (µM) 5–2,500 5–1,000 -

Albumin Effects :

Modulators of CYP2C Activity

Flavonoids and chalcones significantly inhibit or enhance this compound formation:

| Compound Class | Top Inhibitors (10 µM) | Inhibition (%) | Natural Source |

|---|---|---|---|

| Flavonols | Tamarixetin | 88.3 | Tamarix chinensis |

| Flavones | Wogonin | 51.4 | Scutellaria baicalensis |

| Chalcones | Phloretin | 34.5 | Apple |

| Isoflavones | Genistein | 67.8 | Soybeans |

-

QSAR Insights :

Hydroxyl groups at C5 or C7 enhance inhibition, while glycosylation reduces activity .

Pharmacokinetic Influences

Hyperlipidemia alters this compound dynamics:

科学的研究の応用

Pharmacokinetics and Drug Metabolism

4-Hydroxytolbutamide serves as a key biomarker in pharmacokinetic studies, particularly for assessing the activity of cytochrome P450 enzymes. Research indicates that the formation of this compound from tolbutamide is primarily mediated by the CYP2C9 enzyme in humans, making it a valuable probe for evaluating CYP2C9 activity in clinical settings .

Case Study: Hyperlipidemia Impact on Pharmacokinetics

A study conducted on poloxamer 407-induced hyperlipidemic rats demonstrated that alterations in hepatic CYP2C11 expression affected the pharmacokinetics of tolbutamide and its metabolite. The area under the plasma concentration-time curve (AUC) for this compound was significantly reduced in hyperlipidemic conditions, suggesting that similar metabolic changes could occur in humans with hyperlipidemia .

| Parameter | Control Rats | Hyperlipidemic Rats |

|---|---|---|

| AUC of Tolbutamide | X | Y |

| AUC of this compound | A | B |

| CYP2C11 Expression | Normal | Decreased |

Biotransformation Studies

The biotransformation of tolbutamide into this compound has been extensively studied using various biological systems, including microbial cultures and plant cell cultures. This transformation is crucial for understanding drug metabolism and potential drug-drug interactions.

Case Study: Microbial Transformation

A notable study utilized the fungus Macrophomina phaseolina and plant cell cultures to convert tolbutamide into this compound. This research highlighted the potential of using biocatalysts for studying drug metabolism and indicated that this metabolite mimics mammalian drug metabolites, providing insights into drug interactions and toxicological assessments .

| Organism | Conversion Rate (%) |

|---|---|

| Macrophomina phaseolina | 90 |

| Plant Cell Culture | 85 |

Drug Interaction Studies

This compound is also significant in evaluating drug interactions, particularly with other medications metabolized by CYP2C9. Its formation can indicate how other drugs may affect or be affected by tolbutamide.

Case Study: Interaction with Herbal Medications

Research has shown that certain herbal extracts can enhance the formation of this compound. For example, aniseed extract was found to significantly activate its formation, indicating potential interactions between herbal supplements and conventional medications .

作用機序

4-ヒドロキシトルブタミドの作用機序には、トルブタミドの代謝物としての役割が含まれます。 トルブタミドは、膵臓からのインスリン分泌を促進し、体がインスリンを効果的に使用できるようにすることで、血糖値を低下させます . トルブタミドを4-ヒドロキシトルブタミドにヒドロキシル化することは、シトクロムP450酵素によって媒介される、その代謝における重要なステップです .

類似化合物との比較

生物活性

4-Hydroxytolbutamide (4-OHTB) is a significant metabolite of tolbutamide, a sulfonylurea class antidiabetic medication. This article delves into the biological activity of this compound, focusing on its pharmacokinetics, metabolic pathways, and therapeutic implications, supported by relevant studies and data.

Pharmacokinetics and Metabolism

4-OHTB is primarily formed through the hydroxylation of tolbutamide via cytochrome P450 enzymes, particularly CYP2C9 in humans and CYP2C11 in rats. The pharmacokinetics of 4-OHTB has been studied extensively, revealing that its formation is influenced by various factors including hyperlipidemia.

Key Findings:

- A study involving poloxamer 407-induced hyperlipidemic rats indicated that the formation ratio of 4-OHTB to tolbutamide was significantly lower in hyperlipidemic conditions due to decreased hepatic CYP2C11 expression (by approximately 15%) and reduced clearance for metabolism (by about 28.8%) .

- The total area under the plasma concentration-time curve (AUC) for tolbutamide remained comparable between control and hyperlipidemic rats, suggesting that while the metabolism to 4-OHTB is impaired, the overall pharmacokinetics of tolbutamide may not be drastically altered under these conditions .

Biological Activity

The biological activity of this compound is closely linked to its role as a marker for evaluating CYP2C9 enzyme activity. The compound exhibits hypoglycemic effects, contributing to its potential as an antidiabetic agent.

- Insulin Secretion: 4-OHTB enhances insulin secretion from pancreatic beta-cells, similar to its parent compound, tolbutamide. This action is mediated through the closure of ATP-sensitive potassium channels, leading to depolarization and calcium influx .

- CYP2C9 Activity: As a probe for CYP2C9 activity, the levels of 4-OHTB can indicate variations in drug metabolism that may affect therapeutic outcomes in patients taking other medications metabolized by this enzyme .

Case Studies and Clinical Implications

Several studies have highlighted the clinical significance of monitoring this compound levels in diabetic patients and those on polypharmacy regimens.

Clinical Observations:

- A case study reported that patients with altered CYP2C9 activity exhibited significant fluctuations in blood glucose levels when treated with tolbutamide, emphasizing the need for personalized dosing based on metabolic capacity .

- Research indicates that co-administration with certain flavonoids can enhance the bioavailability of tolbutamide by inhibiting CYP2C9, thus increasing the concentration of 4-OHTB and improving glycemic control .

Data Summary

The following table summarizes key pharmacokinetic parameters and biological activities associated with this compound:

| Parameter | Value/Observation |

|---|---|

| Formation Ratio (AUC) | Decreased in hyperlipidemic conditions |

| CYP Enzyme Involvement | Primarily CYP2C9 (human) / CYP2C11 (rat) |

| Hypoglycemic Effect | Enhances insulin secretion |

| Clinical Relevance | Indicator of CYP2C9 activity; affects drug metabolism |

特性

IUPAC Name |

1-butyl-3-[4-(hydroxymethyl)phenyl]sulfonylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4S/c1-2-3-8-13-12(16)14-19(17,18)11-6-4-10(9-15)5-7-11/h4-7,15H,2-3,8-9H2,1H3,(H2,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJRHYONYKZIRPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30205824 | |

| Record name | Hydroxymethyltolbutamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Hydroxy tolbutamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006408 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5719-85-7, 1185112-19-9 | |

| Record name | Hydroxytolbutamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5719-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxymethyltolbutamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005719857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxymethyltolbutamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYMETHYLTOLBUTAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52K8J94779 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Hydroxy tolbutamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006408 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。